N-Trityl Candesartan Ethyl Ester
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Overview
Description
N-Trityl Candesartan Ethyl Ester is an organic compound with the molecular formula C45H38N6O3 and a molecular weight of 710.82 g/mol . It is a derivative of candesartan, a well-known antihypertensive drug used to treat high blood pressure and heart failure . The compound is characterized by the presence of a trityl group, which is often used as a protective group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl Candesartan Ethyl Ester typically involves the protection of the candesartan molecule with a trityl group. One common method involves the reaction of candesartan with trityl chloride in the presence of a base such as pyridine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The final product is often purified using large-scale chromatography or recrystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Trityl Candesartan Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-Trityl Candesartan Ethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, candesartan.
Medicine: Investigated for its potential therapeutic effects, especially in the treatment of hypertension and heart failure.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of N-Trityl Candesartan Ethyl Ester is closely related to that of candesartan. Candesartan is an angiotensin II receptor blocker (ARB) that inhibits the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Candesartan Cilexetil: The parent compound of N-Trityl Candesartan Ethyl Ester, used as an antihypertensive drug.
Losartan: Another ARB with similar antihypertensive effects.
Valsartan: An ARB used to treat high blood pressure and heart failure.
Uniqueness
This compound is unique due to the presence of the trityl group, which provides additional stability and allows for selective reactions in organic synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
ethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H38N6O3/c1-3-53-43(52)39-25-16-26-40-41(39)50(44(46-40)54-4-2)31-32-27-29-33(30-28-32)37-23-14-15-24-38(37)42-47-48-49-51(42)45(34-17-8-5-9-18-34,35-19-10-6-11-20-35)36-21-12-7-13-22-36/h5-30H,3-4,31H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFWGZOZIHMCHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H38N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475650 |
Source
|
Record name | N-Trityl Candesartan Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856414-35-2 |
Source
|
Record name | N-Trityl Candesartan Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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